N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a thiophene ring, and an oxalamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a series of reactions such as Friedel-Crafts acylation and subsequent reduction can be employed to introduce the hydroxyethyl group.
Synthesis of the Thiophene Derivative: Thiophene can be functionalized through halogenation followed by nucleophilic substitution to introduce the thiophen-2-ylmethyl group.
Coupling Reaction: The final step involves coupling the naphthalene and thiophene derivatives with oxalyl chloride to form the oxalamide linkage under controlled conditions, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-hydroxy-2-(phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(phenylmethyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to the presence of both naphthalene and thiophene rings, which confer unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(16-9-3-6-13-5-1-2-8-15(13)16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUOPPGWVEBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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